molecular formula C18H15N5O2 B2684631 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034251-87-9

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2684631
CAS No.: 2034251-87-9
M. Wt: 333.351
InChI Key: SKXPKQWNULQDNW-UHFFFAOYSA-N
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Description

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of indole, pyrrolidine, and pyrazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions The process begins with the preparation of the indole-2-carbonyl intermediate, which is then coupled with a pyrrolidine derivativeCommon reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the coupling and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group in the indole-2-carbonyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted pyrazine compounds. These products can be further utilized in medicinal chemistry for the development of new therapeutic agents .

Scientific Research Applications

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The pyrrolidine and pyrazine moieties contribute to the overall binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological context and the target being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique structure allows for versatile interactions with various biological targets, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-16-17(21-7-6-20-16)25-13-5-8-23(11-13)18(24)15-9-12-3-1-2-4-14(12)22-15/h1-4,6-7,9,13,22H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXPKQWNULQDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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